3,5-Dihydroxy-2-naphthoic acid

Antiparasitic Drug Discovery Enzyme Inhibition Babesiosis

Researchers developing antibabesial drugs face a critical challenge: achieving potent parasite inhibition without host toxicity. 3,5-Dihydroxy-2-naphthoic acid (DHNA) directly addresses this challenge through its ~5,000-fold selectivity for Babesia microti lactate dehydrogenase (BmLDH) over human LDH and a selectivity index of 22.1. This compound also serves as an indispensable starting material for synthesizing (±)-basidifferquinone C, a potent fruiting-body inducer, and enables precise optical tuning of TiO₂ nanoparticles via stable inner-sphere charge-transfer complex formation. Its known crystal structure and hydrogen-bonding network provide a reliable foundation for predicting solubility, stability, and co-crystal formation, streamlining formulation development. Bulk quantities available for research and development programs.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 89-35-0
Cat. No. B1682677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-2-naphthoic acid
CAS89-35-0
SynonymsUBP551;  UBP-551;  UBP 551.
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)O
InChIInChI=1S/C11H8O4/c12-9-3-1-2-6-4-8(11(14)15)10(13)5-7(6)9/h1-5,12-13H,(H,14,15)
InChIKeyYELLAPKUWRTITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxy-2-naphthoic Acid (CAS 89-35-0): A Naphthalene-Based Carboxylic Acid for Selective Inhibition and Materials Synthesis


3,5-Dihydroxy-2-naphthoic acid (DHNA, CAS 89-35-0) is a polycyclic aromatic carboxylic acid belonging to the naphthoic acid derivative class [1]. It features a naphthalene core substituted with hydroxyl groups at the 3- and 5-positions and a carboxyl group at the 2-position (C₁₁H₈O₄, MW 204.18) . DHNA functions as an allosteric modulator of NMDA receptors and serves as a versatile building block in organic synthesis and materials science .

Why 3,5-Dihydroxy-2-naphthoic Acid Cannot Be Replaced by Generic Naphthoic Acid Analogs in Research and Industrial Applications


The precise positioning of hydroxyl groups at the 3- and 5-positions of the naphthalene ring in 3,5-dihydroxy-2-naphthoic acid (DHNA) confers distinct electronic, steric, and hydrogen-bonding properties that are absent in other naphthoic acid derivatives [1]. This specific substitution pattern dictates its unique binding affinity to biological targets such as Babesia microti lactate dehydrogenase (BmLDH) and governs its surface coordination chemistry with metal oxides [2]. Consequently, in-class compounds like 3-hydroxy-2-naphthoic acid, 3,7-dihydroxy-2-naphthoic acid, or 2,6-naphthalenedicarboxylic acid cannot be interchanged with DHNA without risking loss of target selectivity, altered material optical properties, or synthetic failure, as detailed in the quantitative evidence below.

Quantitative Evidence for 3,5-Dihydroxy-2-naphthoic Acid: Head-to-Head Selectivity and Reactivity Comparisons


DHNA Demonstrates ~5,000-Fold Selectivity for BmLDH Over Human LDH, Far Exceeding Analog DBHCA

In a direct head-to-head comparison, 3,5-dihydroxy-2-naphthoic acid (DHNA) exhibits a ~5,000-fold selectivity for inhibiting recombinant Babesia microti lactate dehydrogenase (rBmLDH) over human LDH, which is approximately 46-fold greater than the ~109-fold selectivity observed for the structural analog 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) [1]. This superior selectivity translates into a markedly higher therapeutic window, as evidenced by a selectivity index (SI) of 22.1 for DHNA versus only 2.6 for DBHCA in Vero cell cytotoxicity assays [1].

Antiparasitic Drug Discovery Enzyme Inhibition Babesiosis

DHNA Binds BmLDH with Lower Affinity but Forms a Slower Dissociating Complex Compared to DBHCA

Surface plasmon resonance (SPR) analysis reveals that while DHNA has a lower equilibrium dissociation constant (KD) to BmLDH (3.766 × 10⁻⁵ M) compared to the tighter-binding analog DBHCA (KD = 3.988 × 10⁻⁸ M), the complex of DHNA with BmLDH dissociates slower than that of DBHCA, as indicated by a smaller dissociation rate constant (kd) [1]. This slower off-rate suggests a more prolonged target engagement for DHNA under physiological conditions [1].

Surface Plasmon Resonance Binding Kinetics Drug-Target Interaction

DHNA Serves as an Exclusive Starting Material for the First Total Synthesis of (±)-Basidifferquinone C

The first total synthesis of (±)-basidifferquinone C, a potent inducer of fruiting-body formation in the basidiomycete Polyporus arcularius, was accomplished using 3,5-dihydroxy-2-naphthoic acid (DHNA) as the key starting material [1]. This synthetic route relies on the specific ortho-dihydroxy arrangement of DHNA, which is essential for constructing the anthraquinone core of basidifferquinone C. Analogs lacking this precise substitution pattern, such as 3-hydroxy-2-naphthoic acid or 3,7-dihydroxy-2-naphthoic acid, cannot be substituted without fundamentally redesigning the synthetic pathway.

Natural Product Synthesis Fruiting-Body Inducer Streptomyces Metabolite

DHNA Induces a Red Shift in TiO₂ Nanoparticle Absorption and Reduces Band Gap via Inner-Sphere Charge-Transfer Complex Formation

Surface modification of anatase TiO₂ nanoparticles (45 Å) with 3,5-dihydroxy-2-naphthoic acid (DHNA) results in the formation of an inner-sphere charge-transfer (CT) complex that causes a measurable red shift in semiconductor absorption compared to unmodified nanoparticles, along with a reduction in the effective band gap [1]. This optical tuning effect is comparable to that observed with salicylic acid but is enhanced due to the extended π-conjugation of the naphthalene ring. The stability constant for DHNA binding to TiO₂ is on the order of 10³ M⁻¹ at pH 2–3, confirming a robust ligand-surface interaction [1].

Nanomaterials Surface Modification Charge-Transfer Complexes Optoelectronics

Crystal Structure Analysis Reveals a Distinct Hydrogen-Bonding Network Dictated by 3,5-Dihydroxy Substitution

Single-crystal X-ray diffraction analysis of 3,5-dihydroxy-2-naphthoic acid (DHNA) reveals a specific three-dimensional hydrogen-bonding network in the solid state that is a direct consequence of the 3,5-dihydroxy substitution pattern [1]. While comparative crystal data for close analogs are not available in this study, the report establishes a baseline for DHNA's solid-state architecture, which may influence its solubility, stability, and formulation behavior. In contrast, the regioisomer 3,7-dihydroxy-2-naphthoic acid would be expected to exhibit different packing motifs due to the altered positioning of hydrogen-bond donors and acceptors.

Crystallography Solid-State Chemistry Hydrogen Bonding

Commercial Purity Specifications for DHNA Enable Reproducible Research and Process Development

Commercially available 3,5-dihydroxy-2-naphthoic acid (DHNA) is supplied with well-defined purity grades, typically ≥96% by HPLC, and a consistent melting point range of 275–280 °C (lit.) . This level of standardization is essential for ensuring reproducibility in both biological assays and synthetic procedures. While this is a general feature of fine chemicals, the availability of high-purity DHNA from multiple vendors (e.g., Santa Cruz Biotechnology, AKSci, Aladdin) with documented specifications provides procurement confidence for sensitive applications where impurities could confound results.

Chemical Procurement Purity Specification Quality Control

Optimal Research and Industrial Application Scenarios for 3,5-Dihydroxy-2-naphthoic Acid Based on Quantitative Evidence


Development of Selective Babesia microti Lactate Dehydrogenase (BmLDH) Inhibitors for Antibabesial Therapeutics

Researchers developing novel antibabesial drugs should prioritize 3,5-dihydroxy-2-naphthoic acid (DHNA) over close analogs like DBHCA due to its ~5,000-fold selectivity for BmLDH over human LDH and its superior selectivity index of 22.1 [1]. This high selectivity profile makes DHNA a more promising lead compound for minimizing host toxicity while effectively targeting the parasite's anaerobic ATP production pathway.

Total Synthesis of (±)-Basidifferquinone C and Related Anthraquinone Natural Products

For chemists engaged in the synthesis of (±)-basidifferquinone C—a potent fruiting-body inducer in Polyporus arcularius—3,5-dihydroxy-2-naphthoic acid is an indispensable starting material [1]. The specific ortho-dihydroxy substitution pattern is critical for constructing the anthraquinone core, and substituting with other naphthoic acid derivatives would necessitate a complete redesign of the synthetic route.

Surface Modification of TiO₂ Nanoparticles for Optical Band-Gap Engineering

Materials scientists seeking to tune the optical properties of anatase TiO₂ nanoparticles via surface ligand attachment should consider 3,5-dihydroxy-2-naphthoic acid (DHNA) for its ability to form stable inner-sphere charge-transfer complexes, resulting in a measurable red shift in absorption and reduction in band gap [1]. The extended π-conjugation of DHNA offers enhanced optical modulation compared to simpler salicylate ligands.

Solid-State Formulation and Co-Crystal Design Requiring Predictable Hydrogen-Bonding Architecture

In pharmaceutical formulation or materials science where solid-state properties are critical, the known crystal structure and hydrogen-bonding network of 3,5-dihydroxy-2-naphthoic acid (DHNA) provide a reliable foundation for predicting solubility, stability, and co-crystal formation [1]. Its regioisomer, 3,7-dihydroxy-2-naphthoic acid, would exhibit different packing behavior and cannot be assumed to behave identically.

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